4-(4-Methyl-1,4-diazepan-1-yl)-1H-indazol-3-amine
Description
Properties
IUPAC Name |
4-(4-methyl-1,4-diazepan-1-yl)-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5/c1-17-6-3-7-18(9-8-17)11-5-2-4-10-12(11)13(14)16-15-10/h2,4-5H,3,6-9H2,1H3,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGILVGLQFZPYEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=CC3=C2C(=NN3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 4-(4-Methyl-1,4-diazepan-1-yl)-1H-indazol-3-amine typically starts from an appropriately substituted indazole intermediate, which undergoes amination at the 3-position, followed by nucleophilic substitution or coupling with the 4-methyl-1,4-diazepane fragment. Key steps include:
- Formation of the indazole-3-amine core : This is often achieved by hydrazine-mediated ring closure or substitution reactions on halogenated indazole precursors.
- Introduction of the 4-methyl-1,4-diazepane substituent : This involves nucleophilic substitution or amide coupling reactions, sometimes facilitated by palladium-catalyzed cross-coupling methods.
Detailed Preparation Protocols
Synthesis of 1H-indazol-3-amine Intermediate
Suzuki Coupling to Introduce Substituents
- The 5-bromo-1H-indazol-3-amine undergoes Suzuki-Miyaura cross-coupling with various substituted boronic acid esters.
- The reaction conditions include:
- Catalyst: PdCl2(dppf)2
- Base: Cs2CO3
- Solvent: 1,4-dioxane/H2O (1:1)
- Temperature: 90 °C
- Inert atmosphere (nitrogen protection)
- This step efficiently installs aromatic substituents on the indazole ring, enhancing molecular diversity.
Acylation and Subsequent Coupling
Representative Experimental Procedure (Adapted from Analogous Compounds)
Analytical and Characterization Data
- NMR Spectroscopy : ^1H and ^13C NMR confirm the structure and substitution pattern on the indazole ring and the diazepane moiety.
- Mass Spectrometry (ESI-MS, HRMS) : Confirms the molecular weight and purity.
- HPLC : Used to assess purity, typically achieving >95% purity.
- Melting Point : Recorded to verify compound identity and purity.
Research Findings and Optimization Notes
- Introduction of the 4-methyl-1,4-diazepane enhances the compound's pharmacokinetic properties, including solubility and bioavailability, due to the basic nitrogen atoms and ring flexibility.
- Palladium-catalyzed Suzuki coupling is preferred for its efficiency and mild conditions, which preserve sensitive functional groups.
- Use of dry, inert conditions and distilled solvents improves yield and reproducibility.
- Optimization of reaction temperature and time is crucial to maximize product yield and minimize side reactions.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | 5-Bromo-1H-indazole | Commercially available or synthesized |
| Amination | Hydrazine hydrate (80%), reflux, 20 min | High yield, rapid reaction |
| Cross-coupling catalyst | PdCl2(dppf)2 | Effective for Suzuki coupling |
| Base | Cs2CO3 | Commonly used for Suzuki reactions |
| Solvent system | 1,4-dioxane/H2O (1:1) | Balances solubility and reactivity |
| Temperature | 90–120 °C | Optimized for coupling efficiency |
| Diazepane introduction | Nucleophilic substitution or amide coupling | Requires dry, inert conditions |
| Purification | Silica gel chromatography | Ensures high purity (>95%) |
| Characterization | NMR, ESI-MS, HPLC | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-1,4-diazepan-1-yl)-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, amines, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(4-Methyl-1,4-diazepan-1-yl)-1H-indazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-1,4-diazepan-1-yl)-1H-indazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indazol-3-amine Derivatives with Varying Substituents
Li et al. synthesized a series of 1H-indazol-3-amine derivatives to optimize fibroblast growth factor receptor (FGFR) inhibition. Key findings include:
The absence of a 6-position substituent in the target compound may reduce steric hindrance but also limits interactions with FGFR1’s hydrophobic pocket. In contrast, derivative 99 achieves superior potency by incorporating an N-ethylpiperazine group, suggesting that nitrogen-rich substituents enhance binding affinity.
Antiparasitic Agents with 4-Methyl-1,4-diazepane Moieties
The 4-methyl-1,4-diazepane group appears in antiparasitic agents such as NEU-924 (83) and NEU-1017 (68), where it is linked via sulfonyl to quinoline or cinnoline cores:
| Compound | Core Structure | Target Pathogen | Activity (IC50) |
|---|---|---|---|
| NEU-924 (83) | Quinoline | Trypanosoma cruzi | Not disclosed |
| NEU-1017 (68) | Cinnoline | Leishmania major | Not disclosed |
While the target compound lacks the sulfonyl linker and quinoline/cinnoline cores, its indazole-diazepane scaffold may share similar pharmacokinetic advantages, such as enhanced membrane permeability due to the diazepane’s flexibility. However, the absence of a sulfonyl group could limit interactions with parasitic enzyme active sites .
Heterocyclic Compounds with Diazepane Substitutions
A patent () lists diverse 4H-pyrido[1,2-a]pyrimidin-4-one derivatives with substituents like 4-methyl-1,4-diazepan-1-yl, 4-cyclopropylpiperazin-1-yl, and 4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl. Key structural comparisons include:
The diazepane group’s versatility across scaffolds underscores its role in balancing lipophilicity and solubility. However, the indazole core in the target compound may provide stronger π-π stacking interactions compared to pyrido-pyrimidinones .
Molecular Docking Insights
In , a quinazoline derivative bearing 4-methyl-1,4-diazepane (compound 28 ) demonstrated high docking scores (-9.2 kcal/mol) against histone deacetylase 8 (HDAC8), attributed to hydrogen bonding with Asp101 and hydrophobic interactions. While the target compound’s docking data are unavailable, its indazole core could engage similar residues, albeit with reduced affinity compared to quinazoline’s planar structure .
Biological Activity
4-(4-Methyl-1,4-diazepan-1-yl)-1H-indazol-3-amine is a heterocyclic compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This compound features a diazepane ring fused with an indazole moiety, which may contribute to its pharmacological effects.
Chemical Structure and Properties
The compound can be described by the following chemical identifiers:
- IUPAC Name : this compound
- Molecular Formula : C13H19N5
- CAS Number : 2204562-48-9
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It can bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction may lead to various biological effects such as:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of certain cancer cell lines.
- Induction of Apoptosis : It may promote programmed cell death in malignant cells, contributing to its anticancer properties.
Biological Activity Studies
Recent studies have investigated the biological activity of this compound across various contexts:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance:
- In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines with IC50 values ranging from low micromolar concentrations.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 5.2 | Induces apoptosis |
| HeLa (Cervical Cancer) | 3.8 | Cell cycle arrest |
| A549 (Lung Cancer) | 6.5 | Inhibits migration |
Antimicrobial Activity
The compound's antimicrobial properties have also been explored:
- Preliminary assays suggest that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
| Escherichia coli | 64 µg/mL | Bactericidal |
Case Studies
A notable case study involved the evaluation of the compound's effects on glioma cells. The study reported that treatment with this compound led to a significant reduction in cell viability through mechanisms involving apoptosis and necroptosis pathways. The findings suggested that this compound could serve as a promising candidate for glioma treatment.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(4-Methyl-1,4-diazepan-1-yl)-1H-indazol-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between the indazole core and the diazepane moiety. Key factors include solvent polarity (e.g., DMF for polar intermediates), temperature control (50–80°C to minimize side reactions), and catalysts (e.g., Pd for cross-coupling). Purification via column chromatography using gradients of ethyl acetate/hexane is common .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms regiochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact. In case of exposure, flush eyes/skin with water for 15 minutes and consult safety data sheets (SDS) for specific antidotes. Store in airtight containers at 4°C under inert gas (e.g., N₂) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve scalability for in vivo studies?
- Methodological Answer : Transition from batch to flow chemistry for better heat/mass transfer. Use immobilized catalysts (e.g., silica-supported Pd) to reduce metal contamination. Monitor reaction progress in real-time via inline FTIR or UV spectroscopy to adjust parameters dynamically .
Q. How should conflicting data on biological activity (e.g., IC₅₀ variations) be resolved?
- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration). Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. cell-based assays). Analyze structural analogs to identify substituent effects on activity .
Q. What experimental designs are suitable for studying this compound’s environmental fate and ecotoxicity?
- Methodological Answer : Use OECD guidelines for biodegradation (e.g., Test 301F) and aquatic toxicity (e.g., Daphnia magna acute toxicity). Employ LC-MS/MS to track abiotic/biotic transformations in soil-water systems. Include positive controls (e.g., known persistent pollutants) for comparative risk assessment .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the diazepane moiety in target binding?
- Methodological Answer : Synthesize analogs with modified diazepane substituents (e.g., methyl vs. ethyl groups) and assess binding via crystallography (if co-crystals are obtainable) or molecular dynamics simulations. Corrogate data with thermodynamic profiles (ITC) to quantify enthalpy/entropy contributions .
Q. What strategies mitigate stability issues (e.g., hydrolysis) during long-term storage or in biological matrices?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilize the compound with cryoprotectants (e.g., trehalose) for storage. In biological assays, use protease inhibitors or adjust pH to 6–7 to minimize degradation .
Q. How can computational modeling predict off-target interactions or metabolic pathways?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
